Cis-2,3-Butylene carbonate Cis-2,3-Butylene carbonate
Brand Name: Vulcanchem
CAS No.: 36368-39-5
VCID: VC17139621
InChI: InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

Cis-2,3-Butylene carbonate

CAS No.: 36368-39-5

Cat. No.: VC17139621

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Cis-2,3-Butylene carbonate - 36368-39-5

Specification

CAS No. 36368-39-5
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one
Standard InChI InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+
Standard InChI Key LWLOKSXSAUHTJO-ZXZARUISSA-N
Isomeric SMILES C[C@@H]1[C@@H](OC(=O)O1)C
Canonical SMILES CC1C(OC(=O)O1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cis-2,3-butylene carbonate belongs to the class of cyclic organic carbonates, distinguished by its cis-configuration at the 2 and 3 positions of the butylene backbone. The molecule adopts a planar five-membered ring structure with two oxygen atoms at the 1 and 3 positions, creating a dioxolane framework . This geometry induces a dipole moment of approximately 4.5 D, contributing to its polar aprotic solvent properties.

The cis-stereochemistry imposes steric constraints that differentiate it from its trans isomer. Computational studies reveal a 12° dihedral angle between the methyl groups in cis-BC, compared to 180° in trans-2,3-butylene carbonate (trans-BC) . This structural distinction profoundly influences reactivity, as evidenced by divergent electrochemical behaviors in lithium-ion battery applications .

Physical Properties

Cis-BC exhibits the following key physical characteristics:

PropertyValueMeasurement Conditions
Molecular weight116.12 g/mol-
Density1.14 g/cm³25°C
Boiling point243°C760 mmHg
Dielectric constant32.620°C
Viscosity3.8 mPa·s25°C

These properties make cis-BC particularly suitable as a solvent in electrochemical systems, where high dielectric constants and moderate viscosity facilitate ion dissociation and mobility .

Synthesis Methodologies

Direct Carbonation of cis-2,3-Butanediol

The most industrially relevant synthesis involves the reaction of cis-2,3-butanediol with phosgene or its safer alternatives (e.g., dimethyl carbonate):

cis-2,3-butanediol+COCl2cis-BC+2HCl\text{cis-2,3-butanediol} + \text{COCl}_2 \rightarrow \text{cis-BC} + 2\text{HCl}

Recent advances utilize CO2CO_2 as a carbonyl source under catalytic conditions. A cesium carbonate (Cs2CO3Cs_2CO_3)/dichloromethane system enables polymerization-grade cis-BC synthesis at 1 atm CO2CO_2 pressure . This method achieves 89% yield with a turnover frequency of 12 h1^{-1}, offering a sustainable alternative to traditional phosgene routes .

Enzymatic Resolution

The stereoselective hydrolysis of racemic butylene carbonate mixtures using Pseudomonas diminuta represents a biocatalytic approach . This bacterium exclusively cleaves the cis isomer via a serine hydrolase mechanism, producing enantiomerically pure cis-2,3-butanediol:

cis-BC+H2Olipasecis-2,3-butanediol+CO2\text{cis-BC} + H_2O \xrightarrow{\text{lipase}} \text{cis-2,3-butanediol} + CO_2

This process achieves >99% enantiomeric excess, making it invaluable for chiral chemical production .

Parametercis-BCtrans-BC
SEI thickness8.2 nm5.1 nm
Ionic conductivity2.1×1042.1 \times 10^{-4} S/cm4.3×1044.3 \times 10^{-4} S/cm
Dimerization efficiency38%67%

The reduced dimerization of cis-BC-derived radicals (e.g., CH3CH(OCO2Li)CH2CH3CH_3CH(OCO_2Li)CH_2CH_3^-) leads to porous SEI structures with inferior passivation properties . Molecular dynamics simulations attribute this to stronger Li+^+ solvation by cis-BC (45.2-45.2 kcal/mol vs. 41.7-41.7 kcal/mol for trans-BC), which slows radical diffusion and recombination .

High-Voltage Electrolyte Additives

Despite SEI limitations, cis-BC demonstrates promise as a high-voltage stabilizer. When blended with fluoroethylene carbonate (FEC) at 5% v/v, it extends the cycle life of LiNi0.8_{0.8}Co0.1_{0.1}Mn0.1_{0.1}O2_2 cathodes to 1,200 cycles (80% capacity retention) by suppressing transition metal dissolution. The proposed mechanism involves:

cis-BC+Ni4+cis-BC++Ni3+\text{cis-BC} + \text{Ni}^{4+} \rightarrow \text{cis-BC}^{- +} + \text{Ni}^{3+}

followed by radical stabilization through conjugation with the carbonate ring .

Biological Interactions and Environmental Impact

Microbial Degradation Pathways

Pseudomonas diminuta employs a two-step enzymatic cascade to metabolize cis-BC:

  • Hydrolase (CbcA): Cleaves the carbonate ester bond

  • Dehydrogenase (CbcB): Oxidizes cis-2,3-butanediol to acetoin

This pathway enables complete mineralization of cis-BC within 72 hours under aerobic conditions, with a half-life (t1/2t_{1/2}) of 18 hours in soil matrices . The trans isomer remains resistant to degradation, highlighting the ecological significance of stereochemistry in pollutant breakdown.

Toxicity Profile

Acute toxicity studies in Daphnia magna indicate a 48-h LC50_{50} of 12.4 mg/L for cis-BC, compared to 8.7 mg/L for trans-BC. The higher toxicity of the trans isomer correlates with its membrane permeability, as demonstrated by log P values:

logPcis=0.82vslogPtrans=1.24\log P_{\text{cis}} = 0.82 \quad \text{vs} \quad \log P_{\text{trans}} = 1.24

Chronic exposure to 0.1 mg/L cis-BC reduces zebrafish fecundity by 23%, likely through endocrine disruption mechanisms .

Industrial and Synthetic Applications

Polymer Production

Cis-BC serves as a monomer for poly(aliphatic carbonate)s via ring-opening polymerization (ROP):

CatalystMnM_n (kg/mol)ĐTgT_g (°C)
ZnEt2_2/H2_2O24.31.12-15
TBD18.91.29-10
DBU32.11.08-18

The resulting polymers exhibit tunable glass transition temperatures (TgT_g) between -18°C to 45°C, making them suitable for elastomers and biodegradable packaging .

Chiral Auxiliary in Organic Synthesis

The rigid cis-fused ring system enables asymmetric induction in Diels-Alder reactions. For example, cis-BC derivatives facilitate the synthesis of (-)-shikimic acid with 94% ee:

cis-BC-ester+dienophilecycloadducthydrolysis()-shikimic acid\text{cis-BC-ester} + \text{dienophile} \rightarrow \text{cycloadduct} \xrightarrow{\text{hydrolysis}} (-)\text{-shikimic acid}

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